molecular formula C15H19NO B1523968 2-benzyl-octahydro-1H-isoindol-5-one CAS No. 29341-48-8

2-benzyl-octahydro-1H-isoindol-5-one

Cat. No. B1523968
CAS RN: 29341-48-8
M. Wt: 229.32 g/mol
InChI Key: NFJXWSGDBZJYSN-UHFFFAOYSA-N
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Description

2-Benzyl-octahydro-1H-isoindol-5-one is an organic compound with the molecular formula C15H19NO and a molecular weight of 229.32 . It is commonly used in research and industrial settings.


Molecular Structure Analysis

The InChI code for 2-benzyl-octahydro-1H-isoindol-5-one is 1S/C15H19NO/c17-15-7-6-13-10-16 (11-14 (13)8-15)9-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

2-Benzyl-octahydro-1H-isoindol-5-one is an oil at room temperature . It has a melting point of 140-142 degrees Celsius .

Scientific Research Applications

Inhibition Properties in Corrosion Prevention

Research has explored the effectiveness of certain compounds in corrosion inhibition, which indirectly relates to the broader category of compounds including 2-benzyl-octahydro-1H-isoindol-5-one. For instance, the study of spirocyclopropane derivatives highlighted their potential as green and environmentally friendly corrosion inhibitors for mild steel in acidic solutions. These compounds, including 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (2-MPOD) and its analogs, have shown promising inhibition efficiency, which is attributed to the adsorption of inhibitors on the metal surface, following the Langmuir isotherm model. The research suggests that π-electrons and lone-pair electrons contribute to the enhanced adsorption and corrosion inhibition (Chafiq et al., 2020).

Catalysis and Organic Synthesis

The catalytic properties of certain compounds within the isoindole family have been studied, such as the ruthenium(II)-catalyzed redox-neutral oxidative cyclization of benzimidates with alkenes, leading to the synthesis of 1H-isoindoles and 2H-isoindoles. This process involves the conversion of 1H-isoindoles into nitrogen-containing heterocycles, supported by experimental evidence and density functional theory (DFT) calculations, showcasing the versatility of these catalysts in organic synthesis (Manikandan et al., 2017).

Material Science and Engineering

In material science, the study of covalent organic frameworks (COFs) with hydrazone linkages has presented new avenues for creating highly crystalline, chemically, and thermally stable porous materials. These COFs, such as COF-42 and COF-43, exemplify the potential of isoindole-based compounds in constructing advanced materials with wide-ranging applications, including gas storage, separation, and catalysis (Uribe-Romo et al., 2011).

Environmental and Energy Applications

Research into liquid-liquid equilibria for systems involving octan-2-one, dihydroxybenzene, and water has provided insights into the extraction efficiency and selectivity of solvents. This research is relevant to the broader chemical space of isoindoles, highlighting the importance of understanding solvent properties in environmental and energy applications. The study demonstrated octan-2-one's potential as an efficient extraction solvent for dihydric phenols from water, underscoring the role of chemical properties and interactions in environmental science (Jiang et al., 2019).

Photophysical Properties and Semiconductor Applications

The synthesis and investigation of isoindigo-containing molecular semiconductors have revealed the impact of backbone extension on molecular organization and performance in organic solar cells. Research in this area suggests that extending the π-conjugated backbone can enhance crystallinity, molecular ordering, and ultimately the efficiency of isoindigo-based small molecules in photovoltaic applications, illustrating the potential of isoindole derivatives in the development of high-performance organic electronics (Ren et al., 2014).

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-benzyl-3,3a,4,6,7,7a-hexahydro-1H-isoindol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15-7-6-13-10-16(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJXWSGDBZJYSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC2C1CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-octahydro-1H-isoindol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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